4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one

Fragment-based drug discovery Lead-like properties Ligand efficiency

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one (CAS 1864061-40-4, molecular formula C9H10OS, molecular weight 166.24 g/mol) is a partially saturated benzothiophene derivative bearing a 4-methyl substituent and a 7-ketone group on the fused cyclohexanone ring. It belongs to the tetrahydrobenzothiophenone class, a scaffold that has demonstrated ligandability across multiple target families including adenosine receptors , PI3 kinases , and bacterial MsbA transporters.

Molecular Formula C9H10OS
Molecular Weight 166.24
CAS No. 1864061-40-4
Cat. No. B2616046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one
CAS1864061-40-4
Molecular FormulaC9H10OS
Molecular Weight166.24
Structural Identifiers
SMILESCC1CCC(=O)C2=C1C=CS2
InChIInChI=1S/C9H10OS/c1-6-2-3-8(10)9-7(6)4-5-11-9/h4-6H,2-3H2,1H3
InChIKeyLKGDFFCKTOFWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one (CAS 1864061-40-4): Structural Baseline for Procuring Tetrahydrobenzothiophene Scaffolds


4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one (CAS 1864061-40-4, molecular formula C9H10OS, molecular weight 166.24 g/mol) is a partially saturated benzothiophene derivative bearing a 4-methyl substituent and a 7-ketone group on the fused cyclohexanone ring . It belongs to the tetrahydrobenzothiophenone class, a scaffold that has demonstrated ligandability across multiple target families including adenosine receptors [1], PI3 kinases [2], and bacterial MsbA transporters [3]. The compound is commercially available from multiple vendors at ≥95% purity with batch-specific analytical documentation (NMR, HPLC, GC) , making it a defined chemical starting point for structure–activity relationship (SAR) exploration.

Why 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one Cannot Be Automatically Substituted by Other Tetrahydrobenzothiophene Analogs


Within the tetrahydrobenzothiophene chemotype, small structural modifications produce large functional shifts that preclude generic interchange. A SAR study of adenosine receptor antagonists demonstrated that changing the 3-thioether substituent dramatically alters A2a vs. A1 selectivity: the methyl ester (15) and ethyl ester (16) are equipotent at A1 but diverge at A2a, while a 1-methylpropyl thioether (17) confers 29-fold selectivity [1]. In the antibacterial series targeting MsbA, of 40 synthesized analogs, only three (2p, 6p, 6s) showed significant growth inhibition, with 6p uniquely exhibiting both potent activity and lower cytotoxicity in human normal liver cells [2]. In the EGFR2 kinase series, N-methyl piperazine substitution yielded an IC50 of 0.68 µM, whereas closely related analogs with different amine substituents showed markedly reduced potency and selectivity [3]. These findings demonstrate that the 4-methyl-7-ketone configuration of the target compound occupies a distinct and non-trivial position in the chemical space of this scaffold, and substitution with unvalidated analogs risks loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one: Head-to-Head and Cross-Study Comparisons


Molecular Weight Advantage: 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one vs. Functionalized Tetrahydrobenzothiophene Leads

The target compound (MW = 166.24 g/mol) is substantially smaller than the majority of biologically validated tetrahydrobenzothiophene leads. For context, the lead MsbA inhibitor compound 6p from the 2024 antibacterial series bears an elaborated amide/sulfonamide substituent and has a molecular weight well above 350 g/mol [1]. In the adenosine receptor antagonist series, the most potent compound BTH4 (7) contains a benzylthioether and a carboxylate ester, yielding MW > 300 g/mol [2]. The target compound's low molecular weight places it in the fragment-sized region (MW < 250), providing superior ligand efficiency potential—a critical parameter when optimizing lead compounds where every atom must contribute to binding affinity [3].

Fragment-based drug discovery Lead-like properties Ligand efficiency

4-Keto Group Requirement: Why the 7-Oxo Substituent Is Pharmacophorically Critical

The 4-keto (7-oxo) group on the saturated ring of tetrahydrobenzothiophenones is explicitly identified as pharmacophorically favored for receptor affinity in the adenosine receptor antagonist series [1]. The pharmacophore model comparing BTH4 to xanthine-based antagonists suggests the thiophene ring maps onto the uracil ring of xanthines, with the ketone oxygen serving as a critical hydrogen bond acceptor [1]. Similarly, in the PI3K inhibitor patent series (WO2007141504A1), all exemplified compounds retain the 7-oxo functionality as the core scaffold, with diversity introduced only at the 2-position via morpholinyl substitution [2]. Compounds lacking this ketone (fully reduced cyclohexane-fused analogs or aromatized benzothiophenes) are absent from both active series, providing negative evidence for its necessity.

Adenosine receptor antagonism PI3K inhibition Pharmacophore model

4-Methyl Substituent: A Defined Steric and Electronic Modulator for SAR Exploration

The 4-methyl group on the saturated ring introduces a defined stereoelectronic perturbation at a position adjacent to the 7-keto pharmacophore. In the adenosine antagonist SAR, dimethyl substitution at the 6-position of the saturated ring was explicitly tested and found to be tolerated [1], establishing that substitution on the saturated ring is permissible and can modulate activity. The 4-methyl substituent of the target compound occupies an adjacent but distinct vector from the 6-position, potentially offering a different steric and electronic profile for tuning target interactions. Furthermore, the compound 4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS 1558527-34-6) has been explored as a lead compound in drug discovery programs, confirming that 4-methyl-substituted tetrahydrobenzothiophenes represent a recognized substructure of interest within medicinal chemistry .

Structure-activity relationship Steric effects Lead optimization

Purity Documentation: Verifiable ≥95% Purity with Multi-Technique Batch QC Data

The target compound is supplied with a standard purity specification of ≥95% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC analytical data . This multi-technique characterization enables procurement decisions based on verifiable quality metrics rather than vendor claims alone. In contrast, many tetrahydrobenzothiophene intermediates referenced in the primary literature are synthesized in-house without standardized purity reporting, introducing batch-to-batch variability that can confound biological assay reproducibility [1]. The availability of orthogonal analytical data allows users to independently verify structural identity and purity before committing compound to sensitive biological assays.

Quality control Reproducibility Analytical chemistry

Multi-Target Scaffold Privilege: Tetrahydrobenzothiophenone Core Validated Across Adenosine, PI3K, MsbA, and EGFR2 Targets

The tetrahydrobenzothiophenone core has demonstrated ligandability across at least four distinct target classes: (1) adenosine A1/A2a receptors—BTH4 (7) with KB values of 1.62 µM (A1) and 9.19 µM (A2a) [1]; (2) PI3 kinases—2-morpholinyl-substituted derivatives as selective PI3K inhibitors in WO2007141504A1 [2]; (3) bacterial MsbA transporter—compounds 2p, 6p, and 6s with significant antibacterial activity against drug-resistant strains [3]; (4) EGFR2 tyrosine kinase—tetrahydrobenzothiophene derivatives with IC50 values in the sub-micromolar range (0.68 µM for the most potent analog) [4]. This cross-target validation distinguishes the scaffold from target-dedicated chemotypes that offer no diversification potential. The 4-methyl-7-keto substitution pattern of the target compound preserves the core features required for this multi-target engagement potential.

Privileged scaffold Polypharmacology Target class diversification

High-Impact Procurement Scenarios for 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one in Research and Early Discovery


Fragment-Based Screening Library Construction

With a molecular weight of 166.24 g/mol, this compound meets fragment library criteria (MW < 250) and incorporates the 7-keto pharmacophore essential for receptor binding across adenosine and PI3K target families [1][2]. Its pre-installed 4-methyl group provides an immediate SAR vector without additional synthetic effort. Procurement for fragment screening collections enables hit identification against novel targets while maintaining the option for rapid follow-up chemistry leveraging established tetrahydrobenzothiophene SAR knowledge.

Lead Optimization Starting Point for Antibacterial MsbA Inhibitor Programs

The tetrahydrobenzothiophene core has been validated as an MsbA inhibitor scaffold, with compound 6p demonstrating significant antibacterial activity and superior wound healing efficacy in mouse models [1]. The target compound serves as a minimalist core from which amide/sulfonamide diversity elements can be systematically introduced at positions 2 and 3, directly mimicking the successful diversification strategy that produced 6p. Procuring this compound enables SAR-by-catalog or parallel synthesis approaches to explore substituent effects on antibacterial potency.

Adenosine Receptor Antagonist SAR Expansion

The tetrahydrobenzothiophenone scaffold is one of the few non-nitrogen-containing heterocyclic chemotypes with confirmed adenosine receptor antagonist activity [1]. BTH4 (7) demonstrated KB values of 1.62 µM (A1) and 9.19 µM (A2a), and the scaffold has produced compounds with up to 29-fold A1/A2a selectivity through thioether modification [1]. The 4-methyl substitution pattern of the target compound offers an unexplored vector for modulating subtype selectivity, making it valuable for organizations seeking to expand adenosine receptor chemical matter beyond xanthine-based scaffolds.

Multi-Program Core Scaffold Procurement for Medium-to-Large Discovery Organizations

For CROs, academic screening centers, or pharma discovery units running multiple lead-finding campaigns, the tetrahydrobenzothiophenone scaffold's demonstrated privilege across four target classes (adenosine receptors, PI3 kinases, MsbA transporters, and EGFR2 kinase) [1][2][3] means a single procurement lot can serve multiple project teams. The compound's ≥95% purity with multi-technique batch QC documentation ensures material consistency across different assay platforms and project timelines, reducing the need for re-validation when transitioning between target programs.

Quote Request

Request a Quote for 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.